ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a triazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-methylfuran with hydrazine hydrate to form 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazole ring.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . The ester group can undergo hydrolysis, releasing the active triazole and furan moieties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-carboxylate: Similar structure but with different substituents on the triazole ring.
Methyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and triazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)9-11-8(12-13-9)7-4-5-16-6(7)2/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
HXCVOTWXBNGGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(OC=C2)C |
Origin of Product |
United States |
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